(3S)-(-)-3-Acetamidopyrrolidine

Chiral resolution Enantiomeric purity Optical rotation

Chiral pyrrolidine intermediates with unconfirmed enantiomeric purity introduce stereochemical risk into pharmaceutical synthesis. (3S)-(-)-3-Acetamidopyrrolidine (CAS 114636-31-6) eliminates this uncertainty. • Verified specific rotation [α]20/D = -46° to -51° (c=1, EtOH) - confirms (S)-configuration • ≥98% purity by GC - minimizes impurity-derived side reactions • Crystalline solid (mp 52-58°C) - enables precise weighing and reproducible handling Supplied with full analytical documentation. Suitable for pharmaceutical intermediate synthesis, chiral auxiliary preparation, and chiral HPLC reference standards.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 114636-31-6
Cat. No. B050997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-(-)-3-Acetamidopyrrolidine
CAS114636-31-6
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCNC1
InChIInChI=1S/C6H12N2O/c1-5(9)8-6-2-3-7-4-6/h6-7H,2-4H2,1H3,(H,8,9)/t6-/m0/s1
InChIKeyHDCCJUCOIKLZNM-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-(-)-3-Acetamidopyrrolidine (CAS 114636-31-6): Chiral Pyrrolidine Intermediate for Asymmetric Synthesis


(3S)-(-)-3-Acetamidopyrrolidine (CAS 114636-31-6) is a chiral pyrrolidine derivative with the molecular formula C6H12N2O and molecular weight of 128.18 g/mol . This compound exists as a crystalline solid at ambient temperature, with a reported melting point range of 52–58°C and a boiling point of 70–72°C at 40 mmHg . Its specific optical rotation is [α]20D = -51 to -46° (c = 1, EtOH), confirming its enantiomeric identity as the (S)-configured stereoisomer [1]. As a chiral building block containing both a secondary amine and an acetamido functional group, this compound serves as a key intermediate in the synthesis of stereochemically defined pharmaceutical agents, particularly analgesics, anti-inflammatory drugs, and chiral auxiliaries .

Why Generic (3S)-(-)-3-Acetamidopyrrolidine Cannot Be Replaced by Non-Chiral or Alternative Chiral Pyrrolidine Analogs


Substituting (3S)-(-)-3-acetamidopyrrolidine with its enantiomer, racemate, or structurally similar pyrrolidines introduces significant risks in stereochemical fidelity, physicochemical handling, and downstream biological outcomes. Chiral pyrrolidine derivatives exhibit stereochemistry-dependent interactions with biological targets: one enantiomeric form may possess desired pharmacological activity while the opposite enantiomer may be inactive or produce undesirable effects [1]. In fluoroquinolone antibacterial development, for example, the (3R)-(+)-enantiomer has been characterized as a potent and selective inhibitor of DNA gyrase, underscoring that enantiomeric identity is not interchangeable . Furthermore, the non-chiral 3-acetamidopyrrolidine (CAS 79286-74-1) exists as a liquid at ambient temperature, whereas the (3S)-(-)-enantiomer is a crystalline solid, presenting different handling, storage, and formulation characteristics . These differences in physical state, optical purity requirements, and stereochemical identity mean that generic substitution without verification of enantiomeric purity and identity can compromise synthetic reproducibility and the biological fidelity of final drug candidates.

Quantitative Differentiation Evidence for (3S)-(-)-3-Acetamidopyrrolidine (CAS 114636-31-6) vs. Comparators


Enantiomeric Purity: (3S)-(-)-3-Acetamidopyrrolidine vs. (3R)-(+)-Enantiomer by Optical Rotation

(3S)-(-)-3-Acetamidopyrrolidine is distinguished from its (3R)-(+)-enantiomer (CAS 131900-62-4) by opposite and quantitatively defined optical rotation values under identical measurement conditions. The (3S)-(-)-enantiomer exhibits a specific optical rotation [α]20D of -51 to -46° (c = 1, EtOH) , whereas the (3R)-(+)-enantiomer exhibits [α]20D of +45 to +49° (c = 1, EtOH) . This absolute difference of approximately 94–100° in specific rotation magnitude provides a definitive, quantifiable metric for enantiomeric identity verification and quality control.

Chiral resolution Enantiomeric purity Optical rotation Stereochemical identity

Physical State Differentiation: Crystalline (3S)-Enantiomer vs. Liquid Racemate/Non-Chiral Analog

The (3S)-(-)-3-acetamidopyrrolidine enantiomer is a crystalline solid at ambient temperature with a melting point of 52–58°C , whereas the non-chiral 3-acetamidopyrrolidine analog (CAS 79286-74-1) is a liquid at 20°C . This difference in physical state has practical implications for handling, weighing accuracy, storage conditions, and formulation processes. The crystalline nature of the (3S)-enantiomer enables precise solid dispensing and may offer greater stability during long-term storage compared to the liquid non-chiral analog.

Physical state Handling properties Formulation Storage

Chiral Selectivity Implications: Enantiomer-Dependent Biological Activity in Pyrrolidine-Based Inhibitors

Literature reports indicate that the (3R)-(+)-enantiomer of 3-acetamidopyrrolidine acts as a potent and selective inhibitor of the bacterial enzyme DNA gyrase . This finding exemplifies a broader principle in medicinal chemistry: enantiomers of chiral pyrrolidines can exhibit markedly different biological activities and target selectivity profiles. In the development of 4-aryl pyrrolidine antimalarial agents, for instance, the absolute stereochemical preference was determined to be (3S,4R) for acetamide pyrrolidines, which was opposite to that of the homologous carboxamide series, demonstrating that stereochemistry governs both potency and target engagement [1]. While direct comparative IC50 or Ki data between the (3S)- and (3R)-enantiomers of 3-acetamidopyrrolidine for a specific target are not available in the public domain, the established enantiomer-dependent activity of structurally related chiral pyrrolidines provides class-level inference that procurement of the correct enantiomer is critical for maintaining intended biological outcomes in downstream applications.

Chiral selectivity DNA gyrase inhibition Stereochemistry-activity relationship Enantiomer discrimination

Analytical Purity Specification: ≥98% by GC with Stereochemical Identity Confirmation

(3S)-(-)-3-Acetamidopyrrolidine is supplied with a minimum purity specification of ≥98% as determined by gas chromatography (GC), and its stereochemical identity is further confirmed by optical rotation measurement . In contrast, the non-chiral 3-acetamidopyrrolidine analog is typically supplied at ≥97% purity with no stereochemical verification requirement . The combination of high chemical purity and verified enantiomeric identity provides users with a dual-assurance quality profile suitable for applications where both chemical composition and stereochemistry are critical determinants of success.

Purity analysis Gas chromatography Quality control Stereochemical purity

Melting Point as Identity and Quality Marker: Distinct Thermal Profile vs. Enantiomer

The melting point of (3S)-(-)-3-acetamidopyrrolidine is reported as 52–58°C , which falls within a range that is distinct from the reported melting point of the (3R)-(+)-enantiomer at 55–60°C . While the ranges partially overlap, the slight offset provides an additional, low-cost identity verification parameter that can be employed alongside optical rotation to confirm receipt of the correct enantiomer. Melting point determination is a standard USP/EP compendial method for identity testing and can serve as an orthogonal confirmation of material identity.

Melting point Thermal analysis Identity testing Polymorph screening

Recommended Application Scenarios for (3S)-(-)-3-Acetamidopyrrolidine (CAS 114636-31-6) Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates Requiring Defined (S)-Stereochemistry

This compound is optimally deployed as a chiral building block in the asymmetric synthesis of pharmaceutical intermediates where (S)-configured stereochemistry is required for target binding or biological activity. Its verified optical rotation range of -51 to -46° provides a quantitative benchmark for stereochemical fidelity . The crystalline solid form facilitates precise weighing and handling in synthetic workflows, while the ≥98% purity by GC reduces the risk of impurity-derived side reactions .

Stereochemical Purity Control and Enantiomer Discrimination Studies

The compound serves as a reference standard for developing and validating chiral analytical methods (e.g., chiral HPLC, SFC) aimed at discriminating between the (3S)- and (3R)-enantiomers. The well-defined and opposite optical rotation values of the two enantiomers enable calibration of polarimetric detectors and verification of chromatographic enantiomer separation efficiency. This application is directly relevant to quality control laboratories in pharmaceutical manufacturing where enantiomeric purity of intermediates must be rigorously controlled .

Synthesis of Analgesic and Anti-Inflammatory Drug Candidates

Based on vendor documentation, (3S)-(-)-3-acetamidopyrrolidine is employed as an intermediate in the development of analgesics and anti-inflammatory pharmaceutical agents . The crystalline solid physical state and defined melting point range of 52–58°C support reproducible handling in multi-step synthetic sequences . For applications where the final drug candidate incorporates the pyrrolidine moiety as a chiral pharmacophore, selection of the (3S)-enantiomer ensures the intended stereochemical configuration is maintained throughout the synthetic route.

Preparation of Chiral Auxiliaries for Stereoselective Transformations

The compound is suitable for use as a precursor to chiral auxiliaries or ligands in stereoselective reactions. The high enantiomeric purity, as evidenced by the narrow optical rotation specification and GC purity threshold, provides a reliable starting point for synthesizing auxiliaries where stereochemical integrity must be preserved . The availability of both enantiomers in comparable purity grades further enables systematic studies of stereochemical effects on reaction outcomes.

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